molecular formula C11H11IO4 B1620527 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid CAS No. 156488-57-2

3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid

Cat. No.: B1620527
CAS No.: 156488-57-2
M. Wt: 334.11 g/mol
InChI Key: SEZAOAHXKZTTRI-UHFFFAOYSA-N
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Description

3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound features an iodine atom and two methoxy groups attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4,5-dimethoxybenzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid or its derivatives in the presence of a base such as sodium ethoxide or potassium carbonate.

    Decarboxylation: The intermediate product is then subjected to decarboxylation to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 3-(3-formyl-4,5-dimethoxyphenyl)acrylic acid.

    Reduction: Formation of 3-(3-iodo-4,5-dimethoxyphenyl)propionic acid.

    Substitution: Formation of 3-(3-amino-4,5-dimethoxyphenyl)acrylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid would depend on its specific application. For example, if it exhibits anticancer activity, it might interact with cellular targets such as DNA or specific enzymes involved in cell proliferation. The methoxy groups and iodine atom could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with a bromine atom instead of iodine.

    (2E)-3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with a chlorine atom instead of iodine.

    (2E)-3-(3-Fluoro-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid can impart unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZAOAHXKZTTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380783
Record name 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156488-57-2
Record name 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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